![molecular formula C6H10N2O B13947252 2,5-Diazaspiro[3.4]octan-1-one CAS No. 1031928-32-1](/img/structure/B13947252.png)
2,5-Diazaspiro[3.4]octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazaspiro[3.4]octan-1-one is a chemical compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.
Applications De Recherche Scientifique
2,5-Diazaspiro[3
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a scaffold for drug development, particularly in designing sigma-1 receptor antagonists for pain management
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various cellular pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids. The detailed structure-activity relationship studies have identified specific interactions that contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the ketone group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one is unique due to its specific arrangement of nitrogen atoms and the ketone group within the spirocyclic structure.
Propriétés
Numéro CAS |
1031928-32-1 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-5-6(4-7-5)2-1-3-8-6/h8H,1-4H2,(H,7,9) |
Clé InChI |
PJSRRPBVTJKYEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


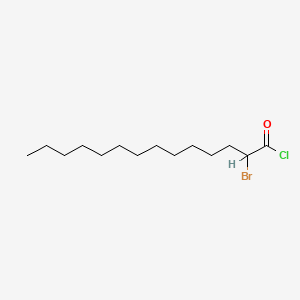
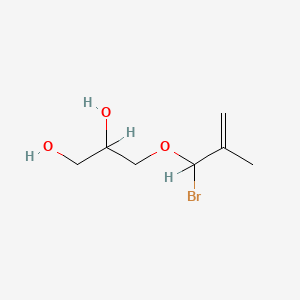
![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
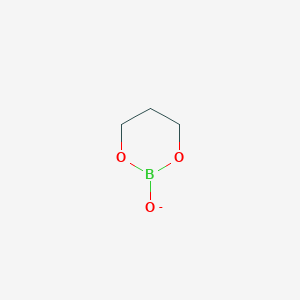

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
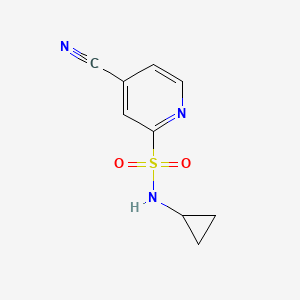

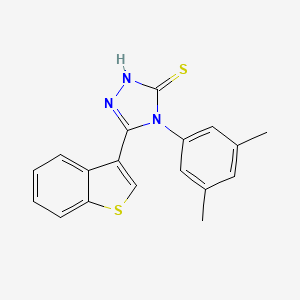
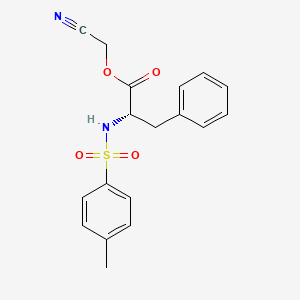
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)

